molecular formula C23H21FN4O3 B2808120 ethyl 1-(4-fluorophenyl)-4-{[2-(1H-indol-3-yl)ethyl]amino}-6-oxo-1,6-dihydropyridazine-3-carboxylate CAS No. 922122-23-4

ethyl 1-(4-fluorophenyl)-4-{[2-(1H-indol-3-yl)ethyl]amino}-6-oxo-1,6-dihydropyridazine-3-carboxylate

Cat. No.: B2808120
CAS No.: 922122-23-4
M. Wt: 420.444
InChI Key: VWWKBQZPIKURFY-UHFFFAOYSA-N
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Description

Ethyl 4-((2-(1H-indol-3-yl)ethyl)amino)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate is a complex organic compound that features a combination of indole, fluorophenyl, and pyridazine moieties. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-(4-fluorophenyl)-4-{[2-(1H-indol-3-yl)ethyl]amino}-6-oxo-1,6-dihydropyridazine-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Indole Derivative: The indole moiety can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorine atom is substituted onto a phenyl ring.

    Pyridazine Ring Formation: The pyridazine ring can be formed through a cyclization reaction involving hydrazine and a dicarbonyl compound.

    Final Coupling Reaction: The final step involves coupling the indole derivative with the fluorophenyl-pyridazine intermediate using a suitable coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-((2-(1H-indol-3-yl)ethyl)amino)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl 4-((2-(1H-indol-3-yl)ethyl)amino)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features and biological activity.

    Biological Research: It is used in studies to understand its interaction with biological targets such as enzymes and receptors.

    Pharmacology: Research focuses on its pharmacokinetics and pharmacodynamics to evaluate its efficacy and safety as a drug candidate.

    Industrial Applications: The compound may be used in the development of new materials or as a precursor in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of ethyl 1-(4-fluorophenyl)-4-{[2-(1H-indol-3-yl)ethyl]amino}-6-oxo-1,6-dihydropyridazine-3-carboxylate involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent physiological responses.

Comparison with Similar Compounds

Ethyl 4-((2-(1H-indol-3-yl)ethyl)amino)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate can be compared with other similar compounds such as:

    Ethyl 2-(1H-indol-3-yl)acetate: This compound also contains an indole moiety but lacks the fluorophenyl and pyridazine groups.

    N-(2-(1H-indol-3-yl)ethyl)-2-(4-isobutylphenyl)propanamide: This compound features an indole and a phenyl group but differs in the substitution pattern and functional groups.

The uniqueness of ethyl 1-(4-fluorophenyl)-4-{[2-(1H-indol-3-yl)ethyl]amino}-6-oxo-1,6-dihydropyridazine-3-carboxylate lies in its combination of indole, fluorophenyl, and pyridazine moieties, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 1-(4-fluorophenyl)-4-[2-(1H-indol-3-yl)ethylamino]-6-oxopyridazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21FN4O3/c1-2-31-23(30)22-20(13-21(29)28(27-22)17-9-7-16(24)8-10-17)25-12-11-15-14-26-19-6-4-3-5-18(15)19/h3-10,13-14,25-26H,2,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWWKBQZPIKURFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C=C1NCCC2=CNC3=CC=CC=C32)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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